molecular formula C9H17N3 B1309899 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine CAS No. 936940-41-9

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine

Cat. No.: B1309899
CAS No.: 936940-41-9
M. Wt: 167.25 g/mol
InChI Key: QKZKNPUAVZUVON-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine is a chemical compound with the molecular formula C9H19N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-ethyl-3,5-dimethylpyrazole with ethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Uniqueness

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-5-12-8(4)9(6(2)10)7(3)11-12/h6H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZKNPUAVZUVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234524
Record name 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-41-9
Record name 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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